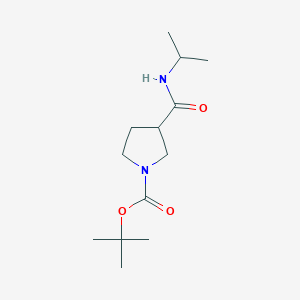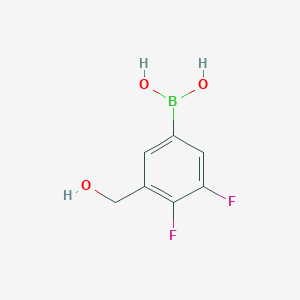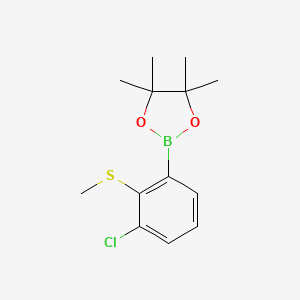![molecular formula C7H5BF6KNO B8204383 potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide](/img/structure/B8204383.png)
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide is a chemical compound with the empirical formula C7H5BF6KNO and a molecular weight of 283.02 g/mol . This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis. It is a solid at room temperature with a melting point of 244-248°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate typically involves the reaction of 2-methoxy-3-(trifluoromethyl)pyridine with a boron reagent, such as potassium trifluoroborate . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods: In an industrial setting, the production of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is primarily used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds . This compound can also undergo substitution reactions where the trifluoroborate group is replaced by other functional groups .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction involving this compound typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Major Products Formed: The major products formed from reactions involving Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules . In biology and medicine, it can be used to modify biomolecules for drug development and diagnostic purposes . In the industry, this compound is utilized in the production of advanced materials and specialty chemicals .
作用機序
The mechanism of action of Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate in Suzuki-Miyaura coupling reactions involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved in this process are primarily the palladium catalyst and the organic substrates undergoing coupling .
類似化合物との比較
Similar Compounds:
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronic acid
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate ester
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-boronate
Uniqueness: Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate is unique due to its high stability and reactivity in Suzuki-Miyaura coupling reactions . Its trifluoroborate group provides enhanced stability compared to boronic acids and esters, making it a preferred reagent in many synthetic applications .
特性
IUPAC Name |
potassium;trifluoro-[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF6NO.K/c1-16-6-5(7(9,10)11)4(2-3-15-6)8(12,13)14;/h2-3H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNKVJCGYYWMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF6KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(E)-2-(dimethylamino)ethenyl]-5-nitrobenzonitrile](/img/structure/B8204305.png)

![tert-Butyl 3-[(cyclopropylamino)carbonyl]pyrrolidine-1-carboxylate](/img/structure/B8204323.png)
![N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride](/img/structure/B8204329.png)









![1-(2-Chloropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204377.png)
